molecular formula C16H11N5O3 B2385968 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide CAS No. 69722-22-1

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide

Cat. No.: B2385968
CAS No.: 69722-22-1
M. Wt: 321.296
InChI Key: HNRKAVGRRGTAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a chemical compound designed for research use, featuring a pyrazolo[3,4-d]pyrimidine core structure. This scaffold is recognized in scientific literature as a privileged structure in medicinal chemistry due to its role as a bioisostere of purine nuclei, allowing it to mimic ATP and interact with various kinase enzyme binding sites . Compounds based on the pyrazolo[3,4-d]pyrimidine skeleton are frequently investigated for their potential antiproliferative properties and are considered promising leads in oncology research, particularly for targeting tyrosine kinases such as VEGFR-2 and EGFR, which are implicated in tumor growth and angiogenesis . The furan-2-carboxamide moiety incorporated into this specific molecule is a common heterocyclic pharmacophore intended to contribute to the compound's overall binding affinity and selectivity. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) before use and to handle all chemicals with appropriate personal protective equipment.

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O3/c22-15(13-7-4-8-24-13)19-20-10-17-14-12(16(20)23)9-18-21(14)11-5-2-1-3-6-11/h1-10H,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRKAVGRRGTAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Formation of Pyrazolo[3,4-d]Pyrimidinone Core :
    A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (1.0 equiv) and acetonitrile (1.2 equiv) is refluxed in dioxane under dry HCl gas for 6–8 hours. The reaction is quenched with ice-cold water, and the precipitate is filtered and recrystallized from ethanol to yield 1-phenyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine.

  • Introduction of Furan-2-Carboxamide :
    The 5-amino intermediate is acylated with furan-2-carbonyl chloride (1.1 equiv) in dry dichloromethane using triethylamine as a base. The reaction proceeds at 0–5°C for 2 hours, followed by room temperature stirring for 12 hours. The product is purified via column chromatography (hexane:ethyl acetate, 3:1).

Yield : 68–75%.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency and reduces synthesis time. This method is particularly effective for cyclization steps.

Procedure:

  • One-Pot Cyclocondensation and Acylation :
    A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (1.0 equiv), malononitrile (1.5 equiv), and furan-2-carbonyl chloride (1.1 equiv) is irradiated in a microwave reactor at 120°C for 15 minutes using potassium tert-butoxide as a catalyst. The crude product is washed with ethanol to afford the target compound.

Yield : 82%.

Multi-Step Functionalization via Chloro Intermediate

This approach involves introducing a chloro group at position 5, followed by nucleophilic substitution with furan-2-carboxamide.

Procedure:

  • Chlorination :
    1-Phenyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv) is treated with phosphorus oxychloride (3.0 equiv) at 80°C for 4 hours to yield 5-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • Nucleophilic Substitution :
    The chloro derivative is reacted with furan-2-carboxamide (1.2 equiv) in dimethylformamide (DMF) at 100°C for 8 hours. The product is isolated via precipitation in ice water.

Yield : 60–65%.

Green Chemistry Approaches

Solvent-free and catalytic methods minimize environmental impact.

Procedure:

  • Solvent-Free Cyclocondensation :
    5-Amino-1-phenyl-1H-pyrazole-4-carboxamide (1.0 equiv) and furan-2-carbonyl isocyanate (1.1 equiv) are ground with silica gel (200 mesh) and heated at 90°C for 2 hours. The product is extracted with ethyl acetate.

Yield : 78%.

Post-Synthetic Modification of Preformed Pyrazolo[3,4-d]Pyrimidinones

Acylation of a preformed 5-aminopyrazolo[3,4-d]pyrimidinone is a reliable method.

Procedure:

  • Acylation Reaction :
    5-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 equiv) is treated with furan-2-carbonyl chloride (1.1 equiv) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. The mixture is stirred at room temperature for 24 hours and purified via recrystallization.

Yield : 70%.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Cyclocondensation Acetonitrile, HCl gas Reflux, 6–8 hours 68–75 High purity Long reaction time
Microwave KOtBu, MW irradiation 120°C, 15 minutes 82 Rapid, energy-efficient Specialized equipment required
Chloro Intermediate POCl3, DMF 80–100°C, 12 hours 60–65 Regioselective Toxic reagents
Green Chemistry Silica gel, solvent-free 90°C, 2 hours 78 Eco-friendly Limited scalability
Post-Synthetic DMAP, THF RT, 24 hours 70 Mild conditions Moderate yields

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidinone Derivatives

The most direct analogs are carbohydrazide-based derivatives reported by Horchani et al. (2021), which share the pyrazolo[3,4-d]pyrimidinone core but differ in substituents (Table 1).

Table 1: Biological Activity of Pyrazolo[3,4-d]pyrimidinone Derivatives

Compound MCF-7 IC50 (µM) EGFR IC50 (µM) Apoptosis Activity (Rank)
234 55.35 ± 7.711 N/A Moderate
235 60.02 ± 2.716 N/A Highest
236 45.41 ± 5.376 N/A Low
237 34.55 ± 2.381 0.186 Lowest
Erlotinib N/A 0.03 N/A
  • Key Findings :
    • Compound 237 shows the strongest EGFR inhibition (IC50 = 0.186 µM) but is less potent than erlotinib (IC50 = 0.03 µM), a clinical EGFR inhibitor .
    • Apoptosis activity inversely correlates with EGFR potency: 235 (highest apoptosis) lacks direct EGFR data, suggesting alternative mechanisms .
    • Molecular docking (PDB ID:1M17) reveals that these compounds occupy the ATP-binding site, mimicking erlotinib’s binding mode. The furan-carboxamide group in the target compound may enhance hydrogen bonding compared to acetohydrazide derivatives .

N-Substituted Pyrazoline Derivatives

describes N-substituted dihydro-pyrazoline compounds (e.g., fluorophenyl, bromophenyl substituents). While structurally distinct (pyrazoline vs. pyrazolo-pyrimidinone cores), these highlight the role of aromatic substituents:

  • Structural Impact : Electron-withdrawing groups (e.g., 4-fluorophenyl in 1–4 ) enhance stability and binding interactions, a principle that may extend to the phenyl group in the target compound .
  • Crystallography: Confirmed planar geometries in pyrazoline derivatives suggest that the pyrazolo-pyrimidinone core’s rigidity could optimize target engagement .

Carboxamide-Containing Heterocycles in Patents

discloses carboxamide derivatives with pyrrolo[1,2-b]pyridazine cores (e.g., trifluoromethyl, morpholinyl groups). Although structurally divergent, these emphasize:

  • Pharmacophore Utility : Carboxamide groups are critical for hydrogen bonding in kinase inhibitors. The furan-2-carboxamide in the target compound may offer similar advantages .
  • Substituent Trends : Bulky groups (e.g., trifluoromethyl) improve selectivity but reduce solubility—a trade-off relevant to the target compound’s phenyl and furan substituents .

Biological Activity

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C14H12N4O3
  • Molecular Weight : 284.27 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The unique structural features of pyrazolo[3,4-d]pyrimidines contribute to their interaction with various biological targets.

Target Enzymes

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . This compound inhibits CDK2 by binding to its active site, which leads to:

  • Cell Cycle Arrest : The inhibition of CDK2 results in cell growth arrest at the G0-G1 phase of the cell cycle, preventing cell proliferation and inducing apoptosis in cancer cells .

Biochemical Pathways

The compound's interaction with CDK2 disrupts key signaling pathways involved in cell cycle regulation. This mechanism underlies its potential as an anticancer agent.

Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

Cell Line IC50 (µM) Comparison with Doxorubicin (IC50 µM)
A549 (Lung)2.249.20
MCF-7 (Breast)1.7442.3
HCT116 (Colon)5.00Not available

These findings suggest that the compound is more effective than traditional chemotherapeutics like doxorubicin in certain contexts .

Induction of Apoptosis

Flow cytometry analyses have shown that treatment with this compound leads to a significant increase in apoptotic cells within treated populations. For instance, a study indicated that at concentrations between 2.0 and 4.0 µM, the percentage of apoptotic cells increased from 5.1% (control) to between 25.1% and 41.0% for treated cells .

Study Overview

In a recent study examining the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, this compound was found to be particularly effective against lung and breast cancer cell lines. The study highlighted its ability to induce apoptosis and inhibit cell proliferation through its action on CDK2.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with CDK2 at the molecular level. The binding affinity and interaction patterns suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance its potency and selectivity against cancer cells .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including condensation of pyrazolo[3,4-d]pyrimidine precursors with furan-2-carboxamide derivatives. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane is used for acid-sensitive reactions .
  • Catalysts : Palladium or copper catalysts enable cross-coupling reactions for aryl group introduction .
  • Temperature control : Reactions often require reflux (80–120°C) for 12–24 hours to maximize yield . Industrial-scale optimization may use continuous flow reactors to enhance efficiency .

Q. Which analytical techniques are recommended for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding patterns (e.g., NH protons at δ 10–12 ppm) .
  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between pyrazolo[3,4-d]pyrimidine and furan rings .
  • Mass spectrometry (FAB-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. What are the key physicochemical properties influencing solubility and stability?

  • LogP : Calculated values (~2.5–3.5) indicate moderate hydrophobicity, requiring DMSO or ethanol for dissolution .
  • Hydrogen bonding : The 4-oxo group and amide moiety enhance aqueous solubility via polar interactions . Stability tests under varying pH (4–9) and temperature (4–37°C) are critical for storage and biological assays .

Advanced Research Questions

Q. How can contradictions in reported IC₅₀ values for kinase inhibition be resolved?

Discrepancies arise from:

  • Assay conditions : Varying ATP concentrations (e.g., 1–10 µM) alter competitive inhibition kinetics .
  • Structural analogs : Substituents like trifluoromethyl groups (e.g., in ) increase binding affinity by 10–100× compared to methoxy derivatives . Standardized protocols (e.g., CLSI guidelines for enzymatic assays) and orthogonal validation (SPR, ITC) are recommended .

Q. What methodologies identify the compound’s primary biological targets?

  • Kinase profiling panels : Screen against 100+ kinases to identify selectivity (e.g., IC₅₀ < 10 nM for CDK2 vs. >1 µM for CDK4) .
  • Molecular docking : Predict interactions with ATP-binding pockets (e.g., hydrogen bonds with Lys33 and Glu51 in PDE9A) .
  • Pull-down assays : Use biotinylated probes to isolate target proteins from cell lysates .

Q. How can selectivity against off-target kinases be enhanced?

  • Structure-activity relationship (SAR) : Modifying the furan ring to a thiophene reduces off-target binding by 50% .
  • Prodrug strategies : Masking the 4-oxo group with ester moieties improves specificity in vivo .

Q. What experimental designs validate apoptosis induction in cancer cells?

  • Caspase-3/7 activation assays : Luminescent signals correlate with dose-dependent apoptosis (e.g., EC₅₀ = 2.5 µM in A549 cells) .
  • Flow cytometry : Annexin V/PI staining quantifies early vs. late apoptotic populations . Contradictory results (e.g., pro-survival signals in certain cell lines) require transcriptomic analysis (RNA-seq) to identify compensatory pathways .

Q. How can computational modeling optimize metabolic stability?

  • ADMET prediction : Tools like SwissADME assess CYP450 metabolism risks (e.g., high clearance via CYP3A4) .
  • MD simulations : Simulate binding persistence (≥50 ns trajectories) to prioritize derivatives with stable target interactions .

Q. What strategies resolve low bioavailability in preclinical models?

  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers improve oral bioavailability from 15% to 60% in murine models .
  • Salt formation : Hydrochloride salts enhance solubility by 3× without altering activity .

Q. How do structural analogs compare in therapeutic potential?

  • Activity : Trifluoromethyl-substituted analogs () show 10× higher PDE9A inhibition vs. nitro derivatives (IC₅₀ = 0.6 nM vs. 6 nM) .
  • Toxicity : tert-Butyl groups () reduce hepatotoxicity (ALT levels < 50 U/L vs. >120 U/L for methyl analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.